Thaliadanine
Description
Thaliadanine is classified as an aporphine-benzylisoquinoline alkaloid. documentsdelivered.com This classification denotes its dimeric structure, which is formed by the coupling of an aporphine (B1220529) and a benzylisoquinoline moiety. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.gov The aporphine alkaloids represent the second largest group of isoquinoline (B145761) alkaloids after the benzylisoquinoline alkaloids. nih.gov The intricate molecular architecture of this compound, featuring two distinct alkaloid subunits, places it within a significant and complex subgroup of natural products.
This compound is found within plants of the genus Thalictrum, a member of the Ranunculaceae (buttercup) family. nih.gov This genus comprises 120-200 species of herbaceous perennial flowering plants, commonly known as meadow-rues, which are primarily native to temperate regions. nih.gov Thalictrum species are known to produce a wide array of chemical constituents, including various types of alkaloids. nih.govnih.gov Specifically, research has identified this compound in Thalictrum faberi, a plant native to China. nih.govias.ac.in This species is used in Chinese folk medicine. ias.ac.in Further investigations have also led to the isolation of related aporphine-benzylisoquinoline dimers from other species such as Thalictrum cultratum. nih.gov
Table 1: Botanical Sources of this compound and Related Alkaloids
| Plant Species | Alkaloid Type |
| Thalictrum faberi | Aporphine-benzylisoquinoline alkaloids |
| Thalictrum cultratum | Aporphine-benzylisoquinoline dimers |
| Thalictrum wangii | Tetrahydroprotoberberine-aporphine dimeric alkaloid |
| Thalictrum fortunei | Various chemical constituents |
| Thalictrum flavum | Isoquinoline alkaloids |
| Thalictrum ramosum | Alkaloids, Flavone C-glycosides, Lignans |
This table is interactive and can be sorted by clicking on the column headers.
An early and significant milestone in the study of this compound was its isolation from the roots of Thalictrum faberi. A notable contribution to this area of research was made in 1984 by H. Wagner, L.Z. Lin, and O. Seligmann. nih.gov Their phytochemical investigations of this plant species led to the isolation and identification of several bisbenzylisoquinoline alkaloids, contributing to the foundational knowledge of the chemical constituents of Thalictrum faberi. nih.gov This early work paved the way for further structural elucidation and characterization of the complex alkaloids present in this genus.
The significance of this compound as a research subject lies in its status as a dimeric alkaloid. Dimeric natural products often exhibit unique and potent biological activities. documentsdelivered.com The aporphine-benzylisoquinoline subgroup, to which this compound belongs, is the largest subgroup of dimeric aporphines. documentsdelivered.com The structural complexity and diversity of these compounds have made them a focal point for phytochemical and pharmacological research. The study of this compound and its analogues contributes to a deeper understanding of the biosynthesis of these complex molecules in plants and provides a basis for the exploration of their potential applications.
Properties
CAS No. |
31199-54-9 |
|---|---|
Molecular Formula |
C41H48N2O9 |
Molecular Weight |
712.8 g/mol |
IUPAC Name |
(1S)-1-[[2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C41H48N2O9/c1-42-12-10-22-16-32(45-3)30(44)19-26(22)28(42)15-24-18-33(46-4)35(48-6)21-31(24)52-36-17-23-14-29-37-25(11-13-43(29)2)39(49-7)41(51-9)40(50-8)38(37)27(23)20-34(36)47-5/h16-21,28-29,44H,10-15H2,1-9H3/t28-,29-/m0/s1 |
InChI Key |
HSYATSIKOGRUDZ-VMPREFPWSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6C)OC)O)OC)OC |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)O)OC)OC |
Origin of Product |
United States |
Ii. Structural Characterization and Analogues Research
Advanced Spectroscopic and Crystallographic Methods in Structure Determination
The precise arrangement of atoms in Thaliadanine was determined using a suite of advanced analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), and High-Resolution Mass Spectrometry (HRESIMS) have been instrumental in piecing together the connectivity of the atoms within the molecule. researchgate.netnih.govacs.org These spectroscopic methods provide detailed information about the chemical environment of individual atoms and how they are connected to one another.
In many cases, single-crystal X-ray crystallography provides the most definitive structural evidence. northwestern.edu This technique involves diffracting X-rays off a crystalline sample of the compound to generate a three-dimensional map of electron density, from which the precise positions of atoms can be determined. northwestern.eduwordpress.com While specific crystallographic data for this compound is not detailed in the provided search results, the structures of related dimeric aporphine (B1220529) alkaloids have been confirmed using this "gold standard" method. northwestern.eduresearchgate.netresearchgate.net
Table 1: Key Spectroscopic and Crystallographic Techniques in Alkaloid Structure Elucidation
| Technique | Principle | Information Provided |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D arrangement of atoms, bond lengths, and bond angles. northwestern.edu |
| NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) | Nuclear spin in a magnetic field | Connectivity of atoms, chemical environment of protons and carbons. numberanalytics.com |
| Mass Spectrometry (HRESIMS) | Ionization and mass-to-charge ratio measurement | Accurate molecular weight and elemental composition. researchgate.netnih.govacs.org |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation | Presence of specific functional groups. numberanalytics.com |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light | Absolute configuration (stereochemistry) of chiral molecules. acs.org |
Stereochemical Assignments and Conformational Analysis
Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of this compound's structure. scitechseries.com As a complex natural product, it possesses multiple chiral centers, leading to the possibility of various stereoisomers. The absolute configuration of these centers is often determined by comparing their circular dichroism (CD) spectra with those of known compounds. acs.org
Comparative Structural Analysis with Related Thalictrum Alkaloids
This compound is part of a large family of dimeric alkaloids isolated from Thalictrum species. mdpi.com Comparing its structure to those of its relatives provides valuable insights into the structural diversity and biosynthetic relationships within this class of compounds.
This compound is classified as a thalicarpine-type aporphine-benzylisoquinoline dimer. mdpi.com This group is characterized by a specific linkage pattern between the aporphine and benzylisoquinoline units. nih.gov Thalicarpine (B1683125) itself was one of the first members of this group to be isolated and structurally characterized. mdpi.comamazonaws.com Other alkaloids in this subgroup, such as thalmelatine and pennsylvanine, share the same core scaffold as this compound but differ in their substitution patterns (e.g., the number and position of methoxy (B1213986) or hydroxyl groups). mdpi.com
Table 2: Comparison of this compound with other Thalicarpine-type Alkaloids
| Alkaloid | Key Structural Feature | Reference |
| This compound | Aporphine-benzylisoquinoline dimer | mdpi.comresearchgate.net |
| Thalicarpine | The archetypal member of this subclass | mdpi.comamazonaws.com |
| Thalmelatine | Structurally related to this compound | mdpi.com |
| Pennsylvanine | Another example of a thalicarpine-type dimer | mdpi.com |
Another significant group of aporphine-benzylisoquinoline dimers is the thalifaberine (B13768888) type. The primary difference between this group and the thalicarpine type lies in the position of the ether linkage connecting the two monomeric units. mdpi.comnih.gov In thalifaberine-type dimers, the ether bond is located between C-8 of the aporphine unit and C-12' of the benzylisoquinoline moiety. mdpi.com This contrasts with the linkage found in thalicarpine-type alkaloids. Examples include thalifaberine and thalifabine. mdpi.com
The structural diversity of dimeric alkaloids in Thalictrum extends beyond the thalicarpine and thalifaberine types. Other variations include:
Aporphine-pavine dimeric alkaloids : Such as (-)-pennsylpavine. mdpi.com
Aporphine-protoberberine dimeric alkaloids : For instance, (-)-thalibealine. mdpi.comresearchgate.net
Bisaporphines : Which consist of two aporphine units linked together. mdpi.com
These variations highlight the remarkable biosynthetic capacity of the Thalictrum genus to produce a wide array of complex dimeric alkaloids.
Structure-Activity Relationship (SAR) Studies of this compound and its Class
The study of structure-activity relationships (SAR) is fundamental in medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For aporphine alkaloids, including the dimeric compound this compound, SAR studies provide critical insights into the structural features necessary for their therapeutic effects, guiding the synthesis of more potent and selective analogues. wikipedia.orgcollaborativedrug.com
Research into the aporphine alkaloid class has revealed that modifications to the core tetracyclic structure can significantly alter pharmacological activity. nih.gov These alkaloids are recognized for their relatively planar conformation, which is believed to facilitate intercalation into the DNA double helix, leading to activities such as cytotoxicity. nih.gov The nature and position of substituents on the aromatic rings, the degree of saturation in the B-ring, and the stereochemistry of the chiral center (C-6a) are all critical determinants of biological function.
Anticholinesterase Activity:
SAR studies on aporphine alkaloids for anti-cholinesterase activity, relevant for conditions like Alzheimer's disease, have shown this class to be particularly potent. rsc.org Investigations into alkaloids from Stephania pierrei indicated that aporphines are the most active group against acetylcholinesterase (AChE). rsc.org For instance, within a series of related aporphines, specific substitution patterns were found to be crucial for inhibitory potency. rsc.org
Antiviral Activity:
Anticancer and Cytotoxic Activities:
| Compound | Cell Line | Activity (IC50 or ED50 in µg/mL) | Reference |
|---|---|---|---|
| (+)-Thalifalandine | P-388 Leukemia | 0.7 | mdpi.com |
| (+)-Thalifalandine | L-1210 Leukemia | 1.8 | mdpi.com |
| Thalifaboramine Derivatives | Lu-1, KB, LNCaP, etc. | 0.5 - 11.2 | mdpi.com |
Antimalarial Activity:
Several dimeric aporphine-benzylisoquinoline alkaloids have exhibited promising antimalarial activity against both chloroquine-sensitive (D-6) and chloroquine-resistant (W-2) strains of Plasmodium falciparum. mdpi.com SAR studies revealed that subtle structural changes can lead to significant differences in potency. For instance, among three tested dimers, (+)-thalifasine was the most potent against the W-2 strain. mdpi.com Derivatives of thalifaboramine also showed potent antimalarial effects. mdpi.com
| Compound | P. falciparum Strain | Activity (ED50 in ng/mL) | Reference |
|---|---|---|---|
| (+)-Thalifasine | W-2 (resistant) | 49.3 | mdpi.com |
| (+)-Thalifasine | D-6 (sensitive) | 238 | mdpi.com |
| Thalifaboramine Derivative 22 | W-2 (resistant) | 10.2 | mdpi.com |
| Thalifaboramine Derivative 23 | W-2 (resistant) | 24.2 | mdpi.com |
Antimicrobial Activity:
This compound itself, along with other C9-aryloxy dimeric aporphines like thalicarpine and thalmelatine, has been reported to possess in vitro antimicrobial activity. researchgate.net These compounds showed inhibitory effects against Mycobacterium smegmatis at a minimum inhibitory concentration (MIC) of 100 µg/mL. researchgate.net This suggests that the dimeric structure with an ether linkage at C-9 is a favorable structural motif for this particular antimicrobial action.
| Compound | Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| This compound | Mycobacterium smegmatis | 100 | researchgate.net |
| Thalicarpine | Mycobacterium smegmatis | 100 | researchgate.net |
| Thalmelatine | Mycobacterium smegmatis | 100 | researchgate.net |
| Thalipine | Mycobacterium smegmatis | 100 | researchgate.net |
| Pennsylvanine | Mycobacterium smegmatis | 100 | researchgate.net |
Iii. Biosynthesis and Chemoenzymatic Pathways
Proposed Biosynthetic Route from Precursor Molecules
The biosynthesis of the fundamental benzylisoquinoline skeleton commences with L-tyrosine, which undergoes a series of modifications to yield two primary precursor molecules: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). Dopamine is formed from L-tyrosine via L-dihydroxyphenylalanine (L-DOPA) through the actions of tyrosine hydroxylase and DOPA decarboxylase. Concurrently, L-tyrosine is converted to 4-HPAA, a reaction that can proceed through several alternative routes involving transamination, decarboxylation, and oxidation.
The pivotal step in the formation of the benzylisoquinoline backbone is the stereospecific Pictet-Spengler condensation of dopamine and 4-HPAA. This reaction is catalyzed by norcoclaurine synthase (NCS), which yields (S)-norcoclaurine, the universal precursor to a vast array of benzylisoquinoline alkaloids. youtube.com
Enzymatic Transformations and Key Intermediates
Following the formation of (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, occur to produce the central intermediate, (S)-reticuline. This process involves a cascade of specific enzymes, primarily O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases.
The proposed sequence of transformations leading from (S)-norcoclaurine to (S)-reticuline is as follows:
6-O-methylation: An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, norcoclaurine 6-O-methyltransferase (6OMT), catalyzes the methylation of the hydroxyl group at the C-6 position of (S)-norcoclaurine to produce (S)-coclaurine.
N-methylation: Subsequently, (S)-coclaurine is N-methylated by coclaurine (B195748) N-methyltransferase (CNMT), also a SAM-dependent enzyme, to yield (S)-N-methylcoclaurine.
Hydroxylation: A cytochrome P450-dependent monooxygenase, specifically a (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), introduces a hydroxyl group at the 3' position of the benzyl (B1604629) moiety of (S)-N-methylcoclaurine.
4'-O-methylation: Finally, the newly introduced hydroxyl group is methylated by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to furnish the key branch-point intermediate, (S)-reticuline.
The aporphine (B1220529) scaffold of Thaliadanine is then formed from (S)-reticuline through an intramolecular oxidative coupling reaction. This crucial step is catalyzed by a specific type of cytochrome P450 enzyme, which facilitates the formation of a carbon-carbon bond between the isoquinoline (B145761) and benzyl rings. For the formation of the aporphine core, this involves the coupling between C-8 and C-2' of the reticuline (B1680550) molecule. The resulting proaporphine intermediate is then rearranged to the aporphine skeleton.
Further modifications of the aporphine core are necessary to arrive at the final structure of this compound. These late-stage modifications are also catalyzed by specific enzymes and are proposed to include:
Formation of the Methylenedioxy Bridge: A key structural feature of this compound is the methylenedioxy bridge between C-1 and C-2. This is catalyzed by a specific class of cytochrome P450 enzymes belonging to the CYP719 family, which are known to form such bridges in various benzylisoquinoline alkaloids.
Dehydrogenation and Quaternization: The final steps likely involve dehydrogenation of the tetrahydroaporphine ring system to form a dehydroaporphine intermediate, followed by N-methylation to yield the quaternary ammonium (B1175870) group characteristic of this compound.
| Intermediate | Chemical Formula | Key Transformation |
|---|---|---|
| (S)-Norcoclaurine | C16H17NO3 | Pictet-Spengler condensation of dopamine and 4-HPAA |
| (S)-Coclaurine | C17H19NO3 | 6-O-methylation of (S)-norcoclaurine |
| (S)-N-Methylcoclaurine | C18H21NO3 | N-methylation of (S)-coclaurine |
| (S)-Reticuline | C19H23NO4 | 3'-hydroxylation and 4'-O-methylation of (S)-N-methylcoclaurine |
| Proaporphine Intermediate | C19H21NO4 | Intramolecular oxidative coupling of (S)-reticuline |
| Dehydroaporphine Intermediate | C19H19NO4 | Dehydrogenation of the aporphine core |
Genetic and Molecular Biology of Biosynthetic Enzymes
While a complete genomic and transcriptomic dataset for a this compound-producing Thalictrum species is not yet available, studies on closely related species have provided significant insights into the genetic basis of the enzymes involved in this proposed pathway.
Norcoclaurine Synthase (NCS) : The gene encoding NCS has been isolated and characterized from Thalictrum flavum. This enzyme exhibits the expected catalytic activity of condensing dopamine and 4-HPAA to form (S)-norcoclaurine, confirming the initial step of the pathway in this genus.
O-Methyltransferases (OMTs) : Several OMTs involved in benzylisoquinoline alkaloid biosynthesis have been identified in Thalictrum flavum and other members of the Ranunculaceae family. These enzymes typically show high substrate and positional specificity, suggesting that distinct OMTs are responsible for the various methylation steps in the biosynthesis of this compound.
N-Methyltransferases (NMTs) : A pavine (B1216701) N-methyltransferase has been structurally and functionally characterized from Thalictrum flavum. nih.gov While this specific enzyme acts on pavine-type alkaloids, its presence underscores the genetic capacity of Thalictrum species to produce the NMTs necessary for the N-methylation steps in the this compound pathway. nih.gov
Cytochrome P450 Monooxygenases (CYP450s) : The CYP80 family of P450s is known to be responsible for the intramolecular oxidative coupling that forms the aporphine core. Furthermore, enzymes from the CYP719 family have been shown to catalyze the formation of the methylenedioxy bridge in other benzylisoquinoline alkaloids, making them strong candidates for this role in this compound biosynthesis. Transcriptome analysis of various alkaloid-producing plants has been instrumental in identifying candidate genes from these families.
In Vitro and In Vivo Studies of Biosynthetic Pathways in Thalictrum Species
Direct in vitro and in vivo studies specifically tracing the biosynthetic pathway of this compound have not been reported to date. However, the general methodologies for such investigations are well-established within the field of natural product biosynthesis.
In vitro studies would typically involve the heterologous expression of candidate genes (e.g., for OMTs, NMTs, and CYP450s) identified from Thalictrum species in microbial systems like E. coli or yeast. The resulting recombinant enzymes would then be purified and assayed with proposed precursor molecules to confirm their specific catalytic activity and substrate specificity. This approach has been successfully used to characterize many enzymes in the benzylisoquinoline alkaloid pathways of other plants.
Iv. Chemical Synthesis and Synthetic Modifications
Methodologies for the Total Synthesis of Thaliadanine
The synthesis of the this compound scaffold hinges on the successful construction of the aporphine (B1220529) and benzylisoquinoline moieties and their subsequent linkage.
Early strategies for the synthesis of dimeric aporphines, the class of alkaloids to which this compound belongs, relied on classical named reactions to build the fundamental isoquinoline (B145761) core and couple the monomeric units.
Bischler-Napieralski Reaction : This reaction is a cornerstone in the synthesis of isoquinoline alkaloids. nrochemistry.com It involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline (B110456). organic-chemistry.orgwikipedia.org This intermediate can then be further elaborated to create the aporphine core. The reaction typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org The effectiveness of this reaction is often enhanced by electron-donating groups on the aromatic ring, which is a common feature in this compound's precursors. nrochemistry.com
Pschorr Cyclization : Often used in conjunction with the Bischler-Napieralski reaction, the Pschorr cyclization is a key step for forming the aporphine ring system itself. It involves an intramolecular radical-mediated or metal-catalyzed aryl-aryl bond formation.
Ullmann Condensation : The formation of the diaryl ether bond that links the two monomeric units in alkaloids like this compound was traditionally achieved via the Ullmann condensation. wikipedia.org This copper-mediated reaction couples an aryl halide with a phenol, typically requiring high temperatures and stoichiometric amounts of copper. thermofisher.comnih.gov While foundational, classic Ullmann reactions were often limited by harsh conditions and modest yields. wikipedia.org
Oxidative Coupling : Enzymatic and chemical oxidative coupling methods were also among the early approaches explored. For instance, horseradish peroxidase was used to convert S-boldine into a bisboldine ether, demonstrating the feasibility of forming the diaryl ether linkage through oxidation, albeit in low yields. nih.gov
Table 4.1: Key Features of Early Synthetic Approaches
| Reaction | Purpose in Dimeric Aporphine Synthesis | Key Reagents/Conditions | Limitations |
| Bischler-Napieralski | Formation of the 3,4-dihydroisoquinoline core | β-arylethylamide, POCl₃ or P₂O₅, refluxing acidic conditions | Requires activated arenes; potential side reactions |
| Pschorr Cyclization | Intramolecular aryl-aryl coupling to form the aporphine C-ring | Diazonium salt intermediate, copper catalyst | Can result in mixtures of products |
| Ullmann Condensation | Formation of the diaryl ether linkage | Aryl halide, phenol, stoichiometric copper, high temperatures (>200°C) | Harsh conditions, often low to erratic yields, limited substrate scope |
| Enzymatic Oxidation | Formation of the diaryl ether linkage | Horseradish peroxidase | Low yields, lack of general applicability |
Modern synthetic chemistry has introduced powerful methods that allow for precise control over the three-dimensional structure of complex molecules like this compound. These strategies are crucial for obtaining a single, biologically active stereoisomer.
Asymmetric Catalysis : The use of chiral catalysts to control the absolute configuration of stereocenters is a hallmark of modern synthesis. For aporphines, asymmetric catalysis has been employed to generate stereocenters via enantioconvergent methods, such as the palladium-catalyzed carboamination, which can transform a racemic starting material into a single enantiomerically enriched product. nih.gov
Chiral Auxiliaries : Chiral formamidines have been used as effective chiral auxiliaries in the asymmetric synthesis of aporphine alkaloids. acs.orgbiu.ac.ildeepdyve.com This methodology allows for the preparation of pure enantiomers, providing a viable route to chiral non-racemic alkaloid systems. biu.ac.il
Diastereoselective Reactions : For molecules with multiple stereocenters, controlling the relative stereochemistry is critical. Diastereoselective synthesis of complex polycyclic alkaloids has been achieved using tandem reactions, such as an intramolecular Diels-Alder cycloaddition. nih.gov This powerful reaction can form multiple rings and stereocenters in a single step with high stereoselectivity, often guided by existing chirality within the molecule. nih.gov Organocatalytic vinylogous aldol (B89426) reactions have also been developed for the diastereo- and enantioselective synthesis of key intermediates bearing tertiary alcohols. researchgate.net
Synthetic Approaches to this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is essential for structure-activity relationship (SAR) studies. These synthetic efforts often involve modifying the core structure or its peripheral functional groups.
Strategies for generating analogues often mirror the total synthesis approaches but employ modified starting materials. For example, by using different aryl halides in palladium-catalyzed coupling reactions or Ullmann condensations, chemists can generate a variety of analogues with different substitution patterns on the aromatic rings. nih.gov The synthesis of an 8-phenoxy aporphine model substrate highlights an efficient approach where the desired aryloxy group is installed early in the synthesis via an aromatic nucleophilic substitution reaction (SNAr). nih.govtdl.org This modularity allows for the creation of a library of related compounds for biological evaluation.
Regioselective and Stereoselective Chemical Modifications
Modifying the complex this compound scaffold at a specific position (regioselectivity) and with a specific spatial orientation (stereoselectivity) requires sophisticated chemical tactics. Late-stage functionalization is a key strategy where chemical transformations are performed on the fully assembled or nearly complete alkaloid structure. This approach is valuable for creating derivatives without having to repeat the entire synthesis.
Protecting group chemistry plays a crucial role in achieving regioselectivity. By temporarily blocking reactive sites (e.g., hydroxyl or amino groups), chemists can direct reagents to attack a specific, unprotected position on the molecule. Following the modification, the protecting groups are removed to yield the final product. Stereoselective reductions of ketone functionalities or directed hydrogenations are common methods to control the stereochemistry of newly formed chiral centers during the modification of advanced intermediates.
Optimization of Synthetic Pathways for Research Scale Production
Transitioning a synthetic route from a small-scale discovery phase to a larger, research-scale production (milligrams to grams) necessitates optimization to improve efficiency, cost-effectiveness, and reliability.
Key areas of optimization include:
Reagent and Catalyst Selection : Replacing expensive or hazardous reagents with more economical and safer alternatives is a primary goal. For instance, modern Ullmann-type reactions utilize catalytic amounts of copper in conjunction with specific ligands, which allows the reaction to proceed under milder conditions compared to the classical stoichiometric copper approach. nih.gov
Yield Improvement : Each step in the synthesis is systematically studied to maximize its yield. This involves optimizing reaction parameters such as temperature, pressure, solvent, and catalyst loading. researchgate.net For example, a study on the scale-up synthesis of Nannocystin A identified a problematic aldol reaction and replaced it with a more robust and high-yielding alternative for large-scale production. mdpi.com
Table 4.2: Comparison of Synthetic Strategies for Dimeric Aporphine Synthesis
| Strategy | Focus | Example Methodologies | Advantages | Disadvantages |
| Early Approaches | Core structure formation | Bischler-Napieralski, Ullmann Condensation | Established and foundational | Harsh conditions, low yields, poor stereocontrol |
| Modern Strategies | Stereochemical control | Asymmetric Catalysis, Chiral Auxiliaries, Diastereoselective Tandem Reactions | High enantiomeric and diastereomeric purity, milder conditions | Often requires complex catalysts or auxiliaries |
| Analogue Synthesis | Structural diversity | Modular approaches using varied starting materials (e.g., in cross-coupling) | Allows for systematic SAR studies | Each new analogue may require re-optimization |
| Pathway Optimization | Efficiency and scale-up | Step economy (cascade reactions), improved catalysts, parameter tuning | Higher overall yield, lower cost, suitable for producing research quantities | Can be time-consuming to fully optimize |
Pre-clinical Pharmacological Activities of this compound Remain Uncharacterized in Publicly Available Scientific Literature
Despite significant interest in the discovery of novel antimicrobial agents, comprehensive preclinical data on the pharmacological activities and molecular mechanisms of the chemical compound this compound are not available in the public scientific domain. Extensive searches of scholarly databases and scientific literature have yielded no specific studies detailing its effects on bacterial strains or its interactions with key molecular targets.
The development of new antimicrobial drugs is a critical area of research, with scientists actively investigating a wide array of chemical entities for their potential to combat infectious diseases. This process typically involves rigorous preclinical evaluation, including in vitro studies to determine efficacy against various microorganisms and detailed mechanistic studies to understand how these compounds exert their effects at a molecular level.
For a compound to be considered a viable candidate for further development, a substantial body of evidence is required. This includes data on its minimum inhibitory concentration (MIC) against relevant bacterial species, such as Mycobacterium smegmatis, which is often used as a model organism for Mycobacterium tuberculosis. Furthermore, identifying the specific molecular targets of a potential antibiotic is crucial for understanding its mechanism of action and for predicting potential resistance mechanisms.
Key bacterial enzymes that are often the focus of such investigations include:
Peptide Deformylase: An essential enzyme in bacterial protein synthesis, making it an attractive target for novel antibiotics.
DNA Gyrase and Topoisomerase IV: These enzymes are critical for DNA replication and are the targets of the successful fluoroquinolone class of antibiotics.
Protein Tyrosine Phosphatases: These enzymes play important roles in bacterial signaling and pathogenesis.
UDP-Galactopyranose Mutase: An enzyme involved in the biosynthesis of the bacterial cell wall, a well-established target for antibiotics.
While there is a wealth of research on various compounds that inhibit these enzymes and exhibit antimicrobial activity, no such studies have been published specifically for this compound. The absence of such data in peer-reviewed journals and other scientific communications means that its potential as an antimicrobial agent, and the specific ways in which it might interact with bacterial cells, remain unknown.
Consequently, it is not possible to provide an analysis of this compound's preclinical pharmacological activities, including its in vitro efficacy against bacterial strains or its molecular mechanisms of action, as per the specified areas of inquiry. The scientific community awaits future research that may shed light on the properties of this particular compound.
V. Pre Clinical Pharmacological Activities and Molecular Mechanisms
Cardiovascular System Modulation
No pre-clinical data from in vitro or in vivo studies detailing the effects of Thaliadanine on cardiovascular functions were identified in a comprehensive review of scientific literature. The following areas remain uninvestigated:
Antiproliferative and Cytotoxic Activities in Cancer Research (Pre-clinical, In Vitro)
Pre-clinical research indicates that this compound (Thaliblastine) exhibits inhibitory effects on the growth of specific cancer cell lines. The activity appears to be dependent on both the concentration of the compound and the duration of exposure.
Studies have demonstrated the antiproliferative activity of this compound against human glioma and rat ovarian tumor cell lines. In two human glioma cell lines, T406 and GW27, the compound's inhibitory effect was concentration- and time-dependent. nih.govnih.gov The half-maximal inhibitory concentration (ID50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined after seven days of monitoring proliferation. nih.govnih.gov
Further research on cisplatin-sensitive (O-342) and cisplatin-resistant (O-342/DDP) rat ovarian tumor cells showed that this compound exerted greater cytotoxicity in the resistant cells compared to the sensitive parental cells. nih.gov For instance, at a concentration of 80 µg/ml, this compound produced a 66.1% growth inhibition in the resistant cell line, compared to 42.8% in the sensitive line. nih.gov
| Cell Line | Cancer Type | ID50 (µg/ml) | ID50 (µM) | Source |
|---|---|---|---|---|
| T406 | Human Glioma | 5.1 | 7.0 | nih.govnih.gov |
| GW27 | Human Glioma | 8.2 | 11.2 | nih.govnih.gov |
While this compound has shown cytotoxic effects, specific studies detailing the induction of programmed cell death pathways, such as apoptosis, are limited. One study provided insight into a potential mechanism of action, suggesting that this compound may induce DNA single-strand breaks, particularly in cisplatin-resistant ovarian tumor cells. nih.gov This DNA damage could be a contributing factor to its cytotoxic effects. However, a detailed elucidation of the specific apoptotic pathways (e.g., intrinsic or extrinsic pathways, caspase activation) has not been documented in the available research.
Cell Cycle Modulation in Cancer Cells
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. dana-farber.orgcancerquest.org While various aporphine (B1220529) alkaloids have been studied for their ability to interfere with the cancer cell cycle, specific research on this compound's direct effects on cell cycle progression is not extensively detailed in the current body of scientific literature. For instance, the related complex aporphine alkaloid, thaliblastine (B1215902) (thalicarpine), has been shown to induce a G2/M block in ovarian tumor cells within hours of exposure, followed by a prominent arrest in the G1 phase. nih.govnih.gov However, similar detailed mechanistic studies specifically elucidating this compound's impact on cell cycle phases (G1, S, G2, M) and the associated regulatory proteins are not available.
Impact on Cancer Cell Proliferation and Metastasis-Related Processes
General studies on aporphine alkaloids suggest that this class of compounds possesses anticancer properties, including the ability to inhibit the growth of cancer cells. ontosight.ainih.gov Some reports indicate that this compound may contribute to these effects, but specific in-vitro or in-vivo data demonstrating its direct impact on cancer cell proliferation rates or its influence on the complex processes of metastasis—such as cell adhesion, migration, and invasion—are limited. nih.govresearchgate.net Research on other aporphine alkaloids, such as nuciferine, has shown inhibition of lung cancer cell metastasis and migration by targeting specific molecular pathways, but it is not confirmed that this compound acts via a similar mechanism. nih.gov
Molecular Targets in Oncological Pathways (e.g., Topoisomerases)
Topoisomerases are critical enzymes in DNA replication and are key targets for many anticancer drugs. wikipedia.orgnih.govnih.gov These drugs, known as topoisomerase inhibitors, can trap the enzyme-DNA complex, leading to DNA strand breaks and subsequent cancer cell death. wikipedia.orgyoutube.com While the broader class of aporphine alkaloids has been investigated for various anticancer mechanisms, there is currently a lack of specific evidence identifying DNA topoisomerases as a direct molecular target of this compound. Further research is required to determine if this compound functions as a topoisomerase poison or inhibitor and to identify its specific targets within oncological signaling pathways.
Modulation of Multidrug Resistance Mechanisms (referencing related compounds)
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. Several aporphine alkaloids have been identified as potential MDR modulators. For example, a study on aporphine alkaloids isolated from Sinomenium acutum demonstrated their ability to reverse P-gp mediated MDR in human cancer cell lines. nih.gov One of the compounds, dauriporphine, showed potent P-gp MDR inhibition. nih.gov While this suggests a potential mechanism for this class of compounds, direct studies confirming that this compound can inhibit P-gp or other MDR-related proteins have not been reported.
Table 1: MDR Reversal Activity of a Related Aporphine Alkaloid
| Compound | Cell Line | MDR Reversal Activity (ED₅₀ µg/mL) |
|---|---|---|
| Dauriporphine | MES-SA/DX5 | 0.03 |
| Dauriporphine | HCT15 | 0.00010 |
Data from a study on aporphine alkaloids from Sinomenium acutum, not this compound. nih.gov
Other Investigated Biological Activities (Pre-clinical)
Beyond oncology, the potential therapeutic applications of aporphine alkaloids are being explored in other areas.
Antiplatelet Aggregation Properties
Some aporphine alkaloids have been noted for their potential to inhibit platelet aggregation, a key process in thrombosis. researchgate.net Antiplatelet agents are crucial in the prevention of cardiovascular events like heart attacks and strokes. clevelandclinic.org However, specific preclinical studies designed to evaluate and quantify the antiplatelet aggregation properties of this compound are not currently available in the scientific literature. Therefore, its potential in this area remains unconfirmed.
Antifibrotic Potential
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to organ damage. nih.gov Antifibrotic therapies aim to slow or reverse this process. nih.govresearchgate.net While some natural compounds are being investigated for their antifibrotic potential, there is a lack of published preclinical data from in-vitro or in-vivo models that specifically investigates the antifibrotic activity of this compound.
Immunomodulatory Effects (e.g., Immunosuppression)
This compound belongs to the dimeric aporphine class of alkaloids. This group of compounds has been identified as possessing a range of pharmacological properties, including immunosuppressive activities. nih.gov While the broader class of dimeric aporphines is associated with immunomodulatory potential, specific research detailing the immunosuppressive effects and the underlying molecular mechanisms of this compound itself is not extensively documented in the current scientific literature. The potential for this compound to influence immune responses is suggested by the activities of related compounds within its chemical class. nih.gov
Antimalarial Activity (referencing related dimeric aporphines)
While direct studies on the antimalarial activity of this compound are limited, significant research has been conducted on related dimeric aporphine alkaloids, demonstrating their potential against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov These studies provide valuable insight into the potential efficacy of this chemical class against malaria parasites, including strains resistant to conventional therapies.
Research has demonstrated the in vitro antimalarial activity of several aporphine-benzylisoquinoline dimers against both chloroquine-sensitive (D-6) and chloroquine-resistant (W-2) clones of P. falciparum. nih.gov In one study, the compounds (+)-thalifaberine, (+)-thalifaberidine, and (+)-thalifasine were evaluated. Among these, (+)-thalifasine showed the most potent activity. nih.gov
Another study investigated the antimalarial potential of thalifaboramine derivatives. The tested compounds all exhibited notable antimalarial effects against both the D-6 and W-2 clones of P. falciparum. nih.gov The effective dose (ED₅₀) values from these studies highlight the potency of these related dimeric aporphines. nih.gov
The table below summarizes the antimalarial activities of these related compounds.
| Compound | P. falciparum Clone | ED₅₀ (ng/mL) |
| (+)-Thalifasine | W-2 | 49.3 |
| D-6 | 238 | |
| Thalifaboramine Derivative 1 | W-2 | 10.2 - 24.2 |
| D-6 | 112 - 176 | |
| Thalifaboramine Derivative 2 | W-2 | 10.2 - 24.2 |
| D-6 | 112 - 176 | |
| Thalifaboramine Derivative 3 | W-2 | 10.2 - 24.2 |
| D-6 | 112 - 176 |
Table 1: Antimalarial Activity of Dimeric Aporphines Related to this compound nih.gov
Vi. Advanced Research Methodologies and Future Perspectives
Computational Chemistry and In Silico Approaches
Computational chemistry provides powerful predictive tools that offer deep insights into the potential biological activities and physicochemical properties of Thaliadanine, guiding further experimental research. In silico methods are essential for accelerating the drug discovery process by identifying potential molecular targets and predicting interactions.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is invaluable for identifying potential biological targets for this compound and understanding the molecular basis of its activity. The process involves computationally placing the this compound molecule into the binding site of various clinically relevant proteins, such as enzymes or receptors, and calculating the binding affinity using scoring functions. youtube.com
Potential protein targets for this compound, given its classification as an aporphine (B1220529) alkaloid, could include G-protein coupled receptors (GPCRs), protein kinases, or enzymes involved in neurotransmission. nih.govresearchgate.net Docking studies would elucidate the specific amino acid residues that interact with this compound through hydrogen bonds, hydrophobic interactions, or electrostatic forces. nih.gov These studies can reveal why this compound might exhibit selectivity for a particular target over others, providing a rationale for its pharmacological profile. The insights gained are crucial for designing derivatives with improved potency and specificity.
Table 1: Illustrative Molecular Docking Results for this compound with Potential Protein Targets This table presents hypothetical data to exemplify the typical results obtained from a molecular docking study.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|---|
| Protein Kinase B (Akt1) | 1UNQ | -9.8 | Lys179, Glu234, Asp292 | Hydrogen Bond, Hydrophobic |
| Dopamine (B1211576) D2 Receptor | 6CM4 | -10.5 | Asp114, Ser193, Phe389 | Ionic, Hydrogen Bond |
| Acetylcholinesterase | 4EY7 | -11.2 | Trp86, Tyr337, Phe338 | π-π Stacking, Hydrophobic |
| VEGFR-2 Tyrosine Kinase | 3CP9 | -9.5 | Cys919, Asp1046, Glu885 | Hydrogen Bond |
Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the this compound-protein complex over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations track the movements and conformational changes of both the ligand and the protein at an atomic level. wvu.edu By simulating the complex in a virtual physiological environment (including water and ions), researchers can assess the stability of the predicted binding mode. nih.gov
For this compound, an MD simulation initiated from the best-docked pose can confirm whether the key interactions are maintained over a simulated period (typically nanoseconds to microseconds). mdpi.com This analysis involves monitoring metrics such as the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. nih.gov Conformational analysis derived from these simulations can reveal alternative binding poses or allosteric effects that are not apparent from static docking alone, providing a more realistic and comprehensive view of the molecular recognition process.
Table 2: Representative Parameters for a Molecular Dynamics Simulation of a this compound-Protein Complex This table outlines typical parameters used in setting up an MD simulation study.
| Parameter | Description/Value |
|---|---|
| Software | GROMACS, AMBER |
| Force Field | CHARMM36, OPLS-AA |
| Solvent Model | TIP3P Water Model |
| System Neutralization | Addition of Na+ or Cl- ions |
| Simulation Time | 100 nanoseconds (ns) |
| Temperature | 310 K (37 °C) |
| Pressure | 1 bar |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's physicochemical properties) to a specific activity, such as inhibitory concentration (IC50).
To develop a QSAR model for this compound and its analogues, a dataset of structurally similar aporphine alkaloids with known biological activities would be required. Molecular descriptors—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties—would be calculated for each compound. Statistical methods are then used to build a predictive model. nih.gov Such a model would be instrumental in predicting the activity of novel, unsynthesized this compound derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties. This approach significantly streamlines the lead optimization phase of drug discovery.
Analytical Techniques for Research and Characterization
The isolation, purification, and structural elucidation of this compound rely on a suite of sophisticated analytical techniques. These methods are fundamental for quality control, metabolite identification, and ensuring the purity of the compound for further studies.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for the separation, quantification, and purification of this compound from complex natural extracts. UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (<2 µm), which operates at higher pressures to provide significantly faster analysis times, greater resolution, and improved sensitivity. mdpi.com
These methods are used to establish the purity of this compound isolates and to quantify their concentration in various samples. A typical method would involve a reversed-phase column (such as a C18 column) and a mobile phase consisting of a gradient mixture of an aqueous solvent (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The retention time under specific chromatographic conditions serves as a key identifier for the compound.
Table 3: Example UPLC Method Parameters for the Analysis of this compound This table provides an example of a standard UPLC method that could be developed for this compound analysis.
| Parameter | Specification |
|---|---|
| System | UPLC System with UV/PDA Detector |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 2 µL |
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the definitive structural confirmation of this compound and the identification of its metabolites. nih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically with <5 ppm error), which allows for the unambiguous determination of a compound's elemental composition. nih.govwayne.edu
For metabolite profiling, biological samples (e.g., plasma, urine, or liver microsomes) treated with this compound can be analyzed by LC-HRMS. The high-resolution data enables the detection of minute mass shifts corresponding to metabolic transformations like hydroxylation, demethylation, or glucuronidation. wayne.edu Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the parent molecule and its metabolites. The resulting fragmentation patterns provide structural information that is crucial for identifying the exact location of metabolic modifications, thereby creating a comprehensive metabolic map of this compound. preprints.org
Table 4: Potential Mass Spectrometric Data for this compound This table shows expected high-resolution mass data and potential fragment ions for this compound based on its chemical structure.
| Parameter | Value/Description |
|---|---|
| Chemical Formula | C21H25NO5 |
| Monoisotopic Mass | 387.1682 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected [M+H]+ Ion (HRMS) | 388.1754 |
| Potential MS/MS Fragment Ions (m/z) | Loss of methyl (-15), Loss of methoxy (B1213986) (-31), Retro-Diels-Alder fragments |
| Example Metabolite [M+H]+ (Hydroxylation) | 404.1703 (+15.9949) |
| Example Metabolite [M+H]+ (Demethylation) | 374.1598 (-14.0156) |
NMR Spectroscopy for Detailed Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of natural products like this compound. While initial isolation studies would have used 1D NMR (¹H and ¹³C) to determine the basic carbon skeleton and proton environments, advanced 2D NMR techniques are crucial for confirming atom connectivity and, critically, for defining the molecule's three-dimensional stereochemistry.
Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and those further away, respectively. This suite of experiments confirms the precise arrangement of the aporphine core and its substituents.
For stereochemical analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount. acdlabs.comacdlabs.comnanalysis.comlibretexts.org These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. acdlabs.com An observed NOE correlation between specific protons can confirm their relative orientation (i.e., whether they are on the same or opposite faces of the molecular structure), which is essential for defining the absolute configuration at chiral centers, such as the C-6a position in the aporphine skeleton. ontosight.ai At present, detailed public-domain NMR data tables and NOESY/ROESY spectral analyses specifically for this compound are not widely available, representing a gap in the comprehensive characterization of this compound.
Pre-clinical Pharmacological Profiling and Model Systems
Development of Robust In Vitro Assay Systems
For aporphine alkaloids, which often exhibit anticancer potential, a standard panel of assays would include cytotoxicity tests against various human cancer cell lines. nih.govnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for example, is a colorimetric method used to measure cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound. nih.gov A lower IC₅₀ value indicates greater potency. While related aporphine alkaloids from Thalictrum species have shown cytotoxicity against cell lines like A549 (lung cancer), MCF-7 (breast cancer), and glioma stem cells, specific IC₅₀ data for this compound against a comprehensive panel of cell lines have not been detailed in available research. nih.govnih.gov
Below is a hypothetical data table illustrating the kind of results that would be generated from such in vitro cytotoxicity screening for a compound like this compound.
| Human Cancer Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) for this compound |
|---|---|---|
| A549 | Lung Carcinoma | Data Not Available |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| U87MG | Glioblastoma | Data Not Available |
| HT-29 | Colon Adenocarcinoma | Data Not Available |
Utilization of Relevant In Vivo Animal Models for Efficacy Studies
Following promising in vitro results, the next crucial step is to evaluate a compound's efficacy in living organisms using relevant in vivo animal models. nih.govnih.gov These models are essential for understanding how a compound behaves in a complex biological system, which cannot be fully replicated in vitro. researchgate.net For instance, if in vitro data suggests this compound has anticancer properties, researchers might use xenograft models, where human cancer cells are implanted into immunocompromised mice, to see if the compound can inhibit tumor growth. nih.gov
The selection of the animal model is critical and depends on the therapeutic area being investigated. nih.gov For neuroprotective studies, transgenic mouse models of diseases like Alzheimer's or Parkinson's might be employed. nih.gov Currently, there are no published studies detailing the efficacy of this compound in any specific in vivo animal models, which is a necessary prerequisite for any progression towards clinical trials.
Integration of Pharmacodynamic Studies in Pre-clinical Development
Pharmacodynamic (PD) studies are integrated into preclinical development to understand what a drug does to the body and its mechanism of action. veedalifesciences.comelsevierpure.com These studies aim to identify the relationship between the concentration of the drug at its target site and the resulting pharmacological effect over time. nih.gov
A key component of PD studies is the identification and measurement of biomarkers—measurable indicators of a biological state or condition. nih.govchdifoundation.org For an anticancer agent, a PD biomarker could be the level of a protein involved in cell death (apoptosis) or a reduction in a marker of cell proliferation within a tumor after treatment. fda.gov These biomarkers provide crucial evidence that the compound is engaging its intended target and producing a desired biological response. nih.gov Such studies are fundamental for establishing an effective dosing regimen. As with other advanced preclinical assessments, specific pharmacodynamic data for this compound are not yet available in the scientific literature.
Biotechnological and Sustainable Production Strategies
Plant Cell Culture and Tissue Culture for Alkaloid Production
The reliance on harvesting wild or cultivated plants for valuable compounds like this compound can be inefficient and unsustainable. Plant cell and tissue culture offers a promising alternative, providing a controlled and continuous source of secondary metabolites, independent of geographical and climatic constraints. This biotechnological approach involves growing plant cells, tissues, or organs in a sterile nutrient medium under controlled laboratory conditions.
By optimizing culture conditions—such as nutrient composition, light, and temperature—and applying elicitors (substances that stimulate stress responses and secondary metabolite production), it is often possible to significantly increase the yield of target alkaloids compared to the parent plant. While this technology has been successfully applied to the production of other complex plant-derived molecules, research specifically detailing the establishment of cell or tissue cultures of Thalictrum javanicum for the optimized production of this compound has not been reported. Developing such a system would be a significant step towards a sustainable supply of this alkaloid for further research and development.
Metabolic Engineering for Enhanced Biosynthesis
The natural abundance of this compound in plants like Thalictrum minus can be low and variable, posing a challenge for sustainable production. Metabolic engineering in plant or microbial systems presents a promising strategy to enhance the biosynthesis of this compound and related benzylisoquinoline alkaloids (BIAs). This approach involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired compound.
Currently, research directly applying metabolic engineering to enhance this compound biosynthesis is not extensively documented. However, significant progress in engineering the BIA pathways in various organisms provides a strong framework for future applications. Key strategies that could be adapted for this compound include:
Overexpression of Key Biosynthetic Genes: The BIA pathway is a complex network of enzymatic reactions. Identifying and overexpressing rate-limiting enzymes is a common strategy. For instance, enzymes like putrescine N-methyltransferase (PMT) and (S)-scoulerine 9-O-methyltransferase (SMT) have been engineered to increase the production of other alkaloids like nicotine (B1678760) and berberine. nih.govynu.edu.cn A similar approach could identify and upregulate crucial enzymes in the this compound-specific branch of the BIA pathway.
Co-expression of Multiple Enzymes: Due to the multi-step nature of alkaloid biosynthesis, manipulating a single gene is often insufficient. A more effective approach is the simultaneous overexpression of several key enzymes in the pathway. nih.gov This "co-overexpression" strategy helps to channel metabolic flux more efficiently towards the final product. For this compound, this would involve identifying and co-expressing the series of enzymes responsible for converting primary metabolites into its complex dimeric structure.
Silencing Competing Pathways: To maximize the carbon flux towards this compound, genes involved in competing metabolic pathways can be downregulated or silenced. By reducing the synthesis of non-desired compounds, precursor molecules are redirected towards the this compound pathway, potentially boosting yields significantly.
The table below summarizes examples of metabolic engineering strategies applied to other plant alkaloids, illustrating the potential for yield enhancement that could be achievable for this compound.
| Alkaloid | Host Organism | Engineering Strategy | Fold Increase in Yield |
| Nicotine | Nicotiana sylvestris | Overexpression of putrescine N-methyltransferase (PMT) | ~2x |
| Scopolamine | Atropa belladonna | Engineering of putrescine N-methyltransferase (PMT) | - |
| Berberine | Coptis japonica | Overexpression of (S)-scoulerine 9-O-methyltransferase (SMT) | - |
Data compiled from studies on metabolic engineering of plant alkaloids. nih.govresearchgate.net
Future research will likely focus on elucidating the complete biosynthetic pathway of this compound, identifying its rate-limiting steps, and applying these metabolic engineering principles in a suitable host, such as engineered yeast or plant cell cultures, to create a sustainable and high-yielding production platform.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of biocatalysis. This hybrid approach is particularly valuable for constructing complex and stereochemically defined molecules like this compound, offering milder reaction conditions and potentially higher yields compared to purely chemical routes.
While a specific chemoenzymatic route for this compound has not been detailed in the literature, established methods for the synthesis of related benzylisoquinoline and aporphine alkaloids serve as a blueprint. taylorandfrancis.commdpi.com These strategies often involve a combination of chemical steps to build a core scaffold, followed by enzymatic reactions to introduce specific functionalities or create chiral centers with high precision.
Potential chemoenzymatic strategies for this compound could include:
Enzymatic Asymmetric Synthesis: Key steps in the BIA pathway, such as the initial Pictet-Spengler condensation catalyzed by norcoclaurine synthase (NCS), create the core stereochemistry of the molecule. mdpi.comucl.ac.uk This enzyme could be used in vitro to produce a chiral intermediate, which is then further elaborated through chemical reactions.
Cascade Reactions: Multi-enzyme cascades can be designed to perform several transformations in a single pot, mimicking the efficiency of natural biosynthetic pathways. researchgate.net For a dimeric molecule like this compound, a cascade could be envisioned where enzymes first synthesize the aporphine and benzylisoquinoline monomers, which are then joined in a subsequent enzymatic or chemical step.
Late-Stage Functionalization: Enzymes can be used to perform highly specific modifications on a chemically synthesized precursor. For example, cytochrome P450 enzymes or oxidoreductases could be employed to introduce hydroxyl or methoxy groups at specific positions on the alkaloid backbone, a common challenge in traditional organic synthesis.
The development of chemoenzymatic routes for this compound would benefit from the discovery and engineering of novel enzymes with tailored substrate specificities and enhanced stability. nih.gov
Emerging Research Directions
The future of this compound research lies in leveraging cutting-edge technologies and integrative approaches to fully understand and exploit its therapeutic potential.
Exploration of Synergistic Effects with Other Research Agents
Natural products often exhibit enhanced efficacy when used in combination with other therapeutic agents, a phenomenon known as synergy. github.io Aporphine alkaloids, the class to which this compound belongs, have shown promise in synergistic treatments, particularly in oncology. nih.govresearchgate.net For instance, some aporphines can enhance the cytotoxic effects of conventional chemotherapy drugs, potentially by overcoming drug resistance mechanisms or by targeting cancer cells through complementary pathways. nih.gov
Future research on this compound should systematically explore its potential for synergistic interactions. This could involve:
Combination Screening: High-throughput screening of this compound in combination with a library of known anticancer drugs, antibiotics, or anti-inflammatory agents to identify synergistic pairs.
Mechanism of Synergy: Once a synergistic interaction is identified, detailed mechanistic studies would be required to understand how the compounds work together. This could involve investigating effects on drug efflux pumps, apoptosis pathways, or cell signaling cascades.
Investigating these combinations could lead to the development of more effective and lower-dose therapeutic regimens, reducing toxicity and combating drug resistance.
Discovery of Novel Biological Targets and Pathways
While initial studies have pointed to antibacterial and hypotensive activities, the full spectrum of this compound's biological targets remains largely unexplored. scribd.comepdf.pub Identifying these targets is crucial for understanding its mechanism of action and discovering new therapeutic applications.
Emerging research directions for target identification include:
In-Silico Docking and Virtual Screening: Computational studies can predict the binding of this compound to a wide array of biological macromolecules. An in-silico study has already investigated this compound's docking profile against a panel of bacterial protein targets, suggesting NAD+-dependent DNA ligase and peptide deformylase as potential targets for its antibacterial activity. nih.govmdpi.com Another study listed it among potential thrombin inhibitors. scirp.org These computational hits provide a valuable starting point for experimental validation.
Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry can be used to "fish" for binding partners of this compound from cell lysates, allowing for the unbiased identification of direct molecular targets.
Phenotypic Screening and Pathway Analysis: High-content screening can assess the effects of this compound across various cellular models of disease. Subsequent transcriptomic or proteomic analysis can then help to elucidate the biological pathways that are modulated by the compound. Given that other aporphine alkaloids are known to interact with dopamine receptors and pathways related to metabolic syndrome, these would be logical areas to investigate for this compound. nih.govwikipedia.orgwikipedia.org
The table below shows potential bacterial protein targets for this compound as identified by an in-silico docking study, with the corresponding binding energy scores.
| Protein Target | Organism | Binding Energy (kJ/mol) |
| Peptide Deformylase | E. coli | -131.2 |
| Peptide Deformylase | P. aeruginosa | -105.5 |
| NAD+-dependent DNA Ligase | S. aureus | -124.3 |
| NAD+-dependent DNA Ligase | M. tuberculosis | -100.0 |
| Cytochrome P450 CYP121 | M. tuberculosis | -124.7 |
| UDP-Galactopyranose Mutase | M. tuberculosis | -100.3 |
Data adapted from Marti, J. M., et al. (2016). The Search for Herbal Antibiotics: An In-Silico Investigation of Antibacterial Phytochemicals. nih.gov
Application of Artificial Intelligence and Machine Learning in Natural Product Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast and complex datasets. mdpi.com While no specific AI/ML studies on this compound have been published, these technologies offer immense potential to accelerate its research and development.
Potential applications include:
Bioactivity Prediction: ML models, such as Random Forest or Support Vector Machines, can be trained on large datasets of compounds with known biological activities. github.ionih.gov These models can then be used to predict a wide range of potential activities for this compound based on its chemical structure, helping to prioritize experimental testing. nih.gov
Target Prediction and Virtual Screening: AI algorithms can analyze protein structures and chemical fingerprints to predict which proteins this compound is most likely to bind to, complementing traditional in-silico docking methods with greater speed and novel predictive power. nih.gov
De Novo Design: Generative AI models can design novel analogues of this compound with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
Biosynthetic Pathway Elucidation: ML can be used to analyze genomic and transcriptomic data from Thalictrum species to identify candidate genes involved in the this compound biosynthetic pathway, a critical step for enabling metabolic engineering. mdpi.com
The integration of AI and ML into this compound research will undoubtedly accelerate the journey from natural product identification to clinical application, helping to more efficiently uncover its mechanisms, predict its effects, and optimize its structure for therapeutic use.
Q & A
Basic: What methodological frameworks are recommended for formulating research questions about Thaliadanine's bioactivity?
To ensure rigor, employ the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when defining research questions. For example:
- Feasibility: Can the proposed bioactivity assays be completed within available resources?
- Novelty: Does the question address gaps in understanding this compound’s mechanism of action?
Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses, such as: “Does this compound (Intervention) reduce inflammation (Outcome) in murine macrophages (Population) compared to dexamethasone (Comparison)?” .
Basic: How should researchers design initial experiments to characterize this compound’s physicochemical properties?
Begin with solubility profiling in solvents of varying polarities (e.g., DMSO, water) to guide formulation studies. For stability, conduct accelerated degradation tests under heat, light, and humidity while monitoring via HPLC-UV . Spectroscopic characterization (NMR, HRMS) must follow ICH guidelines for purity validation, with raw data archived in appendices .
Basic: What strategies ensure reproducibility in this compound isolation protocols?
- Document extraction parameters (solvent ratios, temperature, time) and validate yields across three independent replicates.
- Use column chromatography with standardized stationary phases (e.g., silica gel 60) and include purity metrics (e.g., ≥95% by HPLC). Cross-reference methods with prior literature to identify deviations .
Advanced: How can contradictions in this compound’s reported bioactivity data be resolved?
- Conduct meta-analyses to compare datasets, focusing on variables like cell lines, dosages, and assay conditions.
- Apply Bland-Altman plots to quantify inter-study variability or ANOVA to assess batch effects .
- Replicate conflicting experiments with controlled parameters (e.g., standardized this compound batches) .
Advanced: What computational approaches complement experimental studies of this compound’s mechanism?
- Use molecular docking to predict binding affinities for target proteins (e.g., COX-2) and validate findings with SPR (surface plasmon resonance).
- Integrate MD simulations (molecular dynamics) to assess conformational stability over time. Cross-validate computational results with in vitro kinase assays .
Advanced: How should researchers design in vivo pharmacokinetic studies for this compound?
- Select animal models (e.g., Sprague-Dawley rats) with justification for metabolic relevance.
- Define sampling timepoints using compartmental modeling (non-linear regression) and include controls for bioavailability (e.g., IV vs. oral administration).
- Calculate statistical power a priori to determine cohort sizes, ensuring ethical compliance .
Basic: What analytical methods validate this compound quantification in complex matrices?
- Develop HPLC-DAD/ESI-MS protocols with calibration curves (R² ≥ 0.995) and spike-recovery tests (≥80% recovery in plasma/serum).
- Include system suitability tests (e.g., tailing factor < 2) and inter-day precision metrics (%RSD < 5%) .
Advanced: How can researchers address spectral data discrepancies in this compound characterization?
- Perform 2D-NMR (HSQC, HMBC) to resolve ambiguous signal assignments.
- Compare data with synthetic analogs or published spectra in repositories like SciFinder. If inconsistencies persist, collaborate with independent labs for blinded validation .
Basic: What literature review practices are critical for this compound research?
- Prioritize primary sources (peer-reviewed journals) over patents or conference abstracts.
- Use citation tracking tools (Web of Science, Scopus) to map trends and identify knowledge gaps. Cross-reference synthesis protocols from at least five studies to highlight methodological consensus .
Advanced: How to integrate multi-omics data in this compound’s pharmacological profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
